2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with a piperidine ring and a hydroxymethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxymethyl group via a hydroxymethylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and solvents to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted piperidine derivatives .
Scientific Research Applications
2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Shares the piperidine and hydroxymethyl groups but differs in the core structure.
Indole Derivatives: Although structurally different, they share similar biological activities and are used in medicinal chemistry.
Uniqueness
2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)18-16(14)19-7-3-4-12(10-19)11-20/h1-2,5-6,8,12,20H,3-4,7,10-11H2 |
InChI Key |
ATPUKFWBZHZRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)CO |
Origin of Product |
United States |
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